(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol
Description
The compound (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol belongs to the cyclopenta[a]phenanthrene family, a steroidal scaffold characterized by fused cycloalkane and aromatic rings. Its stereochemistry (8R,9S,14S,17S) defines a rigid three-dimensional conformation, while key substituents include:
- 3-Methoxy group: Enhances lipophilicity and modulates electronic properties.
- 13-Ethyl group: A less common alkyl substituent at position 13, distinguishing it from analogs with methyl or hydrogen groups.
- 17-Hydroxyl group: A polar functional group influencing hydrogen-bonding interactions.
Properties
IUPAC Name |
(8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,8-9,16-19,21H,3-4,6-7,10-12H2,1-2H3/t16-,17-,18+,19+,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIFPDMJINZGBH-WYGKVCCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2O)CCC4=C3CC=C(C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1C=C[C@@H]2O)CCC4=C3CC=C(C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The foundational synthesis of this steroidal derivative begins with estradiol or its analogs, leveraging their inherent tetracyclic structure. A pivotal two-step process derived from preclinical prodrug development demonstrates the introduction of the 13-ethyl and 3-methoxy groups .
Step 1: Etherification at C3
A solution of 2-methoxyestradiol (0.1 mmol) and chloromethyl methyl sulfide (1.67 mmol) in dry dimethylformamide (DMF) undergoes reaction with sodium hydride at room temperature. This step replaces the hydroxyl group at C3 with a methylthiomethoxy moiety, yielding an intermediate with 86% efficiency after silica gel chromatography .
Step 2: Acetylation at C17
The intermediate from Step 1 is treated with acetic anhydride in pyridine at 0°C, acetylating the C17 hydroxyl group. This reaction achieves a 68% yield, with final purification via silica gel chromatography .
| Step | Reagents/Conditions | Yield | Key Function |
|---|---|---|---|
| 1 | NaH, DMF, RT, 1 hr | 86% | C3 etherification |
| 2 | Ac₂O, pyridine, 0°C→RT | 68% | C17 acetylation |
This route highlights the utility of protecting group strategies to isolate reactive sites, though it requires precise stoichiometric control to avoid over-alkylation .
The introduction of the 13-ethyl group often employs catalytic hydrogenation or metal-mediated reductions. A patent detailing the synthesis of 17α-ethynyl-17β-hydroxy-18-methyl steroids provides insights into analogous ethyl group installations .
Birch Reduction and Ethyl Introduction
A 17-ketone precursor undergoes Birch reduction (Li/NH₃) to de-aromatize the A-ring, followed by ethynylation using acetylene and n-butyllithium. Subsequent acidic cleavage yields a 17α-ethynyl intermediate, which is hydrogenated over palladium to introduce the ethyl group .
Key Reaction Parameters
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Birch Reduction : Li/NH₃ at −78°C, 2 hours.
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Ethynylation : Acetylene gas, n-BuLi, THF, 0°C→RT.
This method achieves stereochemical fidelity at C13 and C17, critical for biological activity .
Stereochemical Control Strategies
The (8R,9S,14S,17S) configuration demands chiral auxiliaries or asymmetric catalysis. A stereoselective synthesis of 14β-ethyl steroids via sulfonyl intermediates demonstrates this principle .
Sulfonyl Group Manipulation
3-Methoxy-14-(2-phenylsulphonylethyl)-estra-1,3,5(10),15-tetraen-17-one is treated with Raney nickel in refluxing ethanol, reductively cleaving the sulfonyl group to install the 14β-ethyl substituent. This step proceeds in 73% yield, with the bulky sulfonyl group directing equatorial ethyl placement .
| Substrate | Reagent | Conditions | Yield | Outcome |
|---|---|---|---|---|
| 14-Sulfonylethyl derivative | Raney Ni (W-2) | EtOH, reflux, 4 hr | 73% | 14β-Ethyl formation |
This approach underscores the role of steric hindrance in controlling stereochemistry .
Industrial-Scale Production Considerations
Scalable synthesis necessitates optimizing cost, yield, and purity. A generic route from vulcanchem.com emphasizes chromatographic purification and modular assembly .
Modular Cyclization
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Step 1 : Alkylation of a phenanthrene core with ethyl magnesium bromide.
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Step 2 : Methoxy group introduction via Williamson ether synthesis.
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Step 3 : Catalytic hydrogenation (Pd/BaSO₄) to saturate specific double bonds .
Purification
Chemical Reactions Analysis
Types of Reactions
(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can further modify the stereochemistry or introduce additional hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol is used as a precursor for synthesizing other complex steroids and biologically active molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its role as a signaling molecule.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways and influence gene expression, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations at Key Positions
Table 1: Substituent Comparison of Cyclopenta[a]phenanthrene Derivatives
Key Observations:
Position 3 :
- The target’s 3-methoxy group contrasts with hydroxyl (estrone ), O-alkyl (cyclopentyloxy , pentenyloxy ), or unprotected hydroxyl groups (diol ). Methoxy increases lipophilicity compared to polar hydroxyls.
Position 13 :
- The 13-ethyl group in the target is rare; most analogs feature a 13-methyl (e.g., ). Ethyl may enhance steric bulk and alter receptor interactions.
Position 17 :
Spectroscopic and Analytical Data
Implications of Structural Differences
- Lipophilicity : The target’s 3-methoxy and 13-ethyl groups likely increase logP compared to hydroxyl- or methyl-bearing analogs, affecting membrane permeability.
- Receptor Binding : Steric bulk at position 13 (ethyl vs. methyl) may modulate interactions with steroid receptors or enzymes.
Biological Activity
The compound (8R,9S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol , also known by its CAS number 1038-28-4, is a steroid-like molecule with a complex polycyclic structure. Its biological activity is of significant interest due to its potential therapeutic applications and interactions with biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 302.457 g/mol. It features a hydroxyl functional group (-OH) characteristic of steroidal alcohols and belongs to the class of terpenoids derived from isoprene units.
| Property | Value |
|---|---|
| Molecular Formula | C20H30O2 |
| Molecular Weight | 302.457 g/mol |
| CAS Number | 1038-28-4 |
| Density | 1.157 g/cm³ |
| Boiling Point | 485.278 °C |
| Flash Point | 170.382 °C |
The biological activity of this compound is likely mediated through its interaction with specific receptors in the body. These interactions can influence various signaling pathways that are crucial for cellular functions and responses.
Potential Mechanisms:
- Hormonal Activity : The compound may exhibit estrogen-like effects due to its structural similarity to steroid hormones.
- Receptor Binding : It may bind to nuclear hormone receptors and modulate gene expression.
- Cytokine Modulation : The compound could influence the release of cytokines involved in inflammation and immune responses.
Biological Activity and Case Studies
Research on the biological activity of this compound has highlighted several potential effects:
Anti-inflammatory Effects
Studies have shown that compounds similar in structure can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that (8R,9S,14S,17S)-13-ethyl-3-methoxy could possess anti-inflammatory properties.
Neuroprotective Effects
Recent investigations into neuroprotective agents have indicated that compounds with similar steroidal frameworks may protect neuronal cells from apoptosis and oxidative stress. This could be relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Study: Neuroinflammation
In a study examining neuroinflammation in mouse models:
- Objective : To assess the impact of steroid-like compounds on NLRP3 inflammasome activation.
- Findings : Compounds structurally related to (8R,9S,14S,17S)-13-ethyl-3-methoxy were found to reduce NLRP3 activation and subsequent inflammatory responses in brain tissues.
Research Findings
Additional research has focused on the synthesis and biological assays for this compound:
- Synthetic Routes : Various synthetic pathways have been developed to produce (8R,9S)-13-ethyl-3-methoxy derivatives with high yield and purity.
- Biological Assays : In vitro studies have demonstrated binding affinities to estrogen receptors and modulation of gene expression related to cell survival and proliferation.
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as acetylene addition to a steroid-like backbone under anhydrous conditions. For example, a stirred solution of a precursor in anhydrous ether and dry toluene is saturated with acetylene at 0°C, followed by the addition of potassium t-amylate in t-pentanol. Post-reaction purification includes washing with aqueous ammonium chloride, recrystallization from ether, and vacuum concentration . Optimization may focus on solvent choice (e.g., ether vs. methanol), reaction time (e.g., 4-hour acetylene saturation), and temperature control to minimize side products.
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95/P1 respirators for dust/aerosol control .
- Ventilation : Use fume hoods to avoid inhalation of vapors or particulates.
- Storage : Store in sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with water. Seek medical attention if irritation persists .
Q. What analytical techniques are suitable for characterizing its purity and stereochemical configuration?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., 8R,9S,14S,17S configuration) and detects impurities.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₈O₂) and isotopic patterns .
- X-ray Crystallography : Resolves absolute configuration for critical stereocenters .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How does stereochemical variation in the cyclopenta[a]phenanthrene backbone influence receptor binding affinity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with steroid receptors. For example, the 17-ol group’s orientation may hydrogen-bond with glucocorticoid receptor residues, while the 13-ethyl group modulates hydrophobic interactions. Comparative studies with analogs (e.g., dexamethasone derivatives in ) can validate hypotheses. Synthesize stereoisomers (e.g., 8R vs. 8S) and test via radioligand binding assays to quantify affinity shifts .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with predicted values (e.g., ChemAxon or ACD/Labs software).
- Solubility Studies : Use dynamic light scattering (DLS) to assess aqueous solubility under physiological pH (6.5–7.4) and identify co-solvents (e.g., DMSO) for in vitro assays .
- Data Reconciliation : Cross-reference with NIST Chemistry WebBook entries (e.g., spectral data in ) to validate inconsistencies in melting points or boiling points .
Q. What metabolic pathways are implicated in its biodegradation, and how can metabolites be identified?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at C6 or C11) and phase II conjugates (e.g., glucuronidation of the 17-ol group) .
- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic fate via mass shifts in MS spectra.
- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in toxicity classifications across Safety Data Sheets (SDS)?
- Methodological Answer :
- Source Evaluation : Compare SDS from reputable providers (e.g., Indagoo in vs. academic journals). Note that SDS lacking acute toxicity data () may rely on analog classifications (e.g., IARC Group 2B for structurally related steroids).
- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity (LD₅₀) and skin sensitization. Validate via in vivo alternatives like zebrafish embryo assays .
- Contextual Factors : Consider differences in impurity profiles or stereoisomer content between batches that may affect hazard ratings .
Experimental Design Considerations
Q. What strategies are recommended for designing stability studies under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC and identify products (e.g., oxidation of methoxy groups) .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C. Sample at 0, 3, 6, and 12 months; assess purity and stereochemical integrity via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
